2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine
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Overview
Description
The compound “2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “2-methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine” were not found, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, the synthesis of some systems began with the requisite nitro-substituted sulfonyl chloride, which were then used in a sulfonamide formation with thiomorpholine .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
- Pyrrolidine Scaffold : The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug design .
- Stereochemistry and Binding Modes : The stereoisomers and spatial orientation of substituents impact the biological profile of drug candidates. Understanding these aspects is crucial for designing effective drugs .
- Pyrrolidine-2,5-dione Derivatives : These compounds have been evaluated for inhibitory activity against human carbonic anhydrase (CA) isoenzymes. CA inhibitors are relevant in diseases like glaucoma and cancer .
- Indole Moiety : The compound contains an indole ring, which is a bicyclic system with diverse biological applications. Indoles are found in plant hormones, and derivatives exhibit various pharmacological activities .
- Pyrrole Subunit : Pyrrole-containing compounds have antitumor and antiviral potential. They inhibit reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases .
- Sulfonyl Group : The sulfonyl moiety can modulate enzyme activity. Investigate its potential as an enzyme inhibitor or modulator .
- Thiophene Ring : Thiophenes are essential in organic electronics. Explore the compound’s role in semiconductors, solar cells, and light-emitting diodes .
Medicinal Chemistry and Drug Development
Carbonic Anhydrase Inhibition
Indole Derivatives and Biological Activity
Antitumor and Antiviral Properties
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylsulfonylthiophen-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-7-8(10)6-9(14-7)15(12,13)11-4-2-3-5-11/h6H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWAFEHDESHUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyrrolidine-1-sulfonyl)thiophen-3-amine |
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